Diltiazem-d6

Descripción general

Descripción

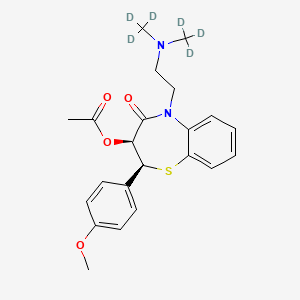

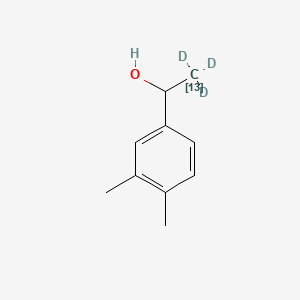

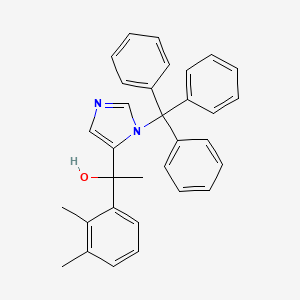

Diltiazem-d6 is the deuterium labeled Diltiazem . Diltiazem is an orally active L-type Ca2+ channel blocker, with antihypertensive and antiarrhythmic effects . It is used for the research of cardiac arrhythmia, hypertension, and angina pectoris .

Synthesis Analysis

A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed and validated . This method involves a high-sensitive and specific stability-indicating reverse-phase HPLC .

Molecular Structure Analysis

Diltiazem targets the central cavity of the voltage-gated Ca2+ channel underneath its selectivity filter and physically blocks ion conduction . The diltiazem-binding site overlaps with the receptor site for phenylalkylamine Ca2+ antagonist drugs such as verapamil .

Chemical Reactions Analysis

A novel gradient, high-sensitive and specific stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .

Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a melting point of 97-99°C and is slightly soluble in chloroform and methanol .

Aplicaciones Científicas De Investigación

Inhibition of CaV1.2 Channels : Diltiazem is known for inhibiting CaV1.2 channels, which are significant in treating cardiovascular diseases. The binding determinants for Diltiazem are located on specific segments of the pore-forming α1 subunit of CaV1.2 (Shabbir et al., 2011).

Effect on Photoreceptor Calcium Channels : In the retina, Diltiazem has been shown to inhibit cyclic-nucleotide gated channels in photoreceptors, suggesting potential as a neuroprotectant in retinal diseases (Hart et al., 2003).

Pharmacological Properties and Therapeutic Efficacy : Diltiazem is effective in treating stable angina and angina due to coronary artery spasm, similar to other calcium channel blockers. It increases myocardial oxygen supply and decreases demand, primarily through coronary artery dilation (Chaffman & Brogden, 1985).

Impact on Immune Cells : Diltiazem suppresses the activation of various immune cells, including dendritic cells, and is used to prevent rejection after kidney transplantation (Severa et al., 2005).

Bioconcentration and Metabolism in Non-Target Organisms : Studies on rainbow trout have shown that Diltiazem and its metabolites can be bioconcentrated and metabolized in non-target organisms, indicating potential environmental impacts (Steinbach et al., 2016).

Reduction of Myocardial Infarct Size : Diltiazem has been shown to significantly reduce myocardial infarct size in a rat model, suggesting its potential in treating heart damage (Flaim & Zelis, 1981).

Influence on Dendritic Cell Maturation and Function : Diltiazem affects the differentiation and maturation of human dendritic cells, reducing their responsiveness to stimuli and potentially altering T-cell activation (Bachetoni et al., 2002).

Mecanismo De Acción

Diltiazem-d6, also known as [(2S,3S)-5-[2-[Bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate, is a deuterium-labeled form of Diltiazem . Diltiazem is an orally active L-type calcium channel blocker with antihypertensive and antiarrhythmic effects .

Target of Action

Diltiazem primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions during the depolarization process .

Mode of Action

Diltiazem works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, reducing the contractility of the heart and dilating the blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by Diltiazem is the calcium signaling pathway. By blocking the L-type calcium channels, Diltiazem disrupts the normal flow of calcium ions, which are essential for muscle contraction. This leads to a decrease in the force and rate of heart contractions .

Pharmacokinetics

Diltiazem is extensively metabolized in the liver, with a systemic clearance of about 1.28 l/kg/h . After intravenous administration, the plasma elimination half-life is approximately 3.4 hours . The pharmacokinetics of Diltiazem shows a triexponential manner after intravenous infusion .

Result of Action

The primary result of Diltiazem’s action is a decrease in blood pressure and heart rate . It reduces systemic vascular resistance, the rate-pressure product, and coronary vascular resistance while increasing the supply of blood and oxygen to the heart .

Action Environment

The action of Diltiazem can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual genetic variations, such as polymorphisms in the cytochrome P450 2D6 enzyme, can influence the metabolic pathways of Diltiazem and thus its pharmacokinetic and pharmacodynamic profiles .

Safety and Hazards

Diltiazem can cause serious eye irritation and may damage organs (cardiovascular system) . It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children .

Relevant Papers

- A study explored the association between the efficacy of diltiazem and the genetic polymorphism of CYP2D6 in patients with atrial fibrillation with rapid ventricular response .

- Diltiazem is used as a calcium channel blocker in the treatment of cardiovascular disorders. Because of the poor aqueous solubility of the drug, its hydrochloride salt has been marketed .

Análisis Bioquímico

Biochemical Properties

Diltiazem-d6 interacts with various enzymes and proteins in the body. One of the key enzymes involved in the metabolism of Diltiazem is cytochrome P450 2D6 (CYP2D6) . The genetic polymorphism induced by the CYP2D6 enzyme can act on drug metabolism and thus drug efficacy . This compound also interacts with transmembrane segments IIIS6 and IVS6 in the alpha 1 subunit of L-type Ca2+ channels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to decrease colony formation and cell migration in breast cancer cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It binds to the Val1165 in the alpha 1 subunit of L-type Ca2+ channels, controlling the dissociation of the bound diltiazem molecule .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that this compound exhibits frequency-dependent effects on AV nodal conduction . It also shows a rapid elimination with a half-life of about 2 to 5 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study conducted on rats, it was found that this compound significantly reduced the heart rate and systemic blood pressure at certain dosages .

Metabolic Pathways

This compound is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . It is also involved in the metabolic pathways of cytochrome P450 2D6 (CYP2D6) .

Transport and Distribution

This compound is well distributed in the body with an apparent volume of distribution of approximately 305 L . It is extensively distributed and about 52 to 81 percent is bound to serum protein, depending on the species studied .

Propiedades

IUPAC Name |

[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-NFBMDBORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678697 | |

| Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242184-41-3 | |

| Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer](/img/no-structure.png)

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)